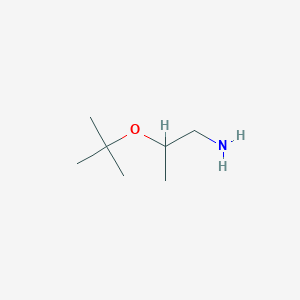
2-(tert-butoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)propan-1-amine (2-TBPA) is an organic compound belonging to the amine family. It is a colorless, volatile liquid with a pungent, unpleasant odor. It is used in a variety of applications, including as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it is used in laboratory experiments as a catalyst in the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(tert-butoxy)propan-1-amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of a variety of organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. In addition, it has been used in the synthesis of polymers, such as polyurethanes, and in the preparation of nanomaterials.
Wirkmechanismus
2-(tert-butoxy)propan-1-amine acts as a proton donor in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. This reaction results in the formation of an amine salt, which can then be used as a reagent in organic synthesis.
Biochemical and Physiological Effects
2-(tert-butoxy)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells. In addition, it has been shown to have a protective effect against certain types of neurotoxic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(tert-butoxy)propan-1-amine in laboratory experiments has several advantages. It is relatively inexpensive and readily available. It is also easy to handle and has a low toxicity. In addition, it is highly reactive, which makes it useful as a reagent in organic synthesis. However, there are also some limitations to its use. It is highly volatile, and its odor can be unpleasant. In addition, it is sensitive to light and heat, which can lead to the formation of by-products.
Zukünftige Richtungen
The use of 2-(tert-butoxy)propan-1-amine in scientific research is likely to continue to increase in the future. It could be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers and nanomaterials. In addition, it could be used in the development of new catalysts for organic synthesis. It could also be used in the development of new anti-inflammatory, anti-oxidant, and anti-microbial agents. Finally, it could be used in the development of new neurotoxic agents and in the development of new cancer treatments.
Synthesemethoden
2-(tert-butoxy)propan-1-amine can be synthesized from tert-butyl alcohol through a two-step process. In the first step, tert-butyl alcohol is reacted with aqueous sodium hydroxide to produce tert-butyl hydroxide. In the second step, tert-butyl hydroxide is reacted with ammonia gas to form 2-(tert-butoxy)propan-1-amine. This reaction is highly exothermic, and the reaction must be carefully controlled to avoid over-heating and the formation of by-products.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(5-8)9-7(2,3)4/h6H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQINKTMJGGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)propan-1-amine | |
CAS RN |
339306-19-3 |
Source


|
| Record name | 2-(tert-butoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

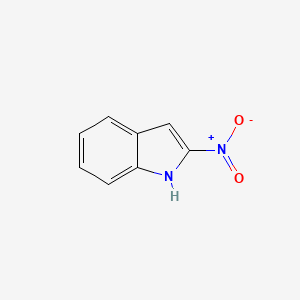
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)
![2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate](/img/structure/B6598021.png)
![6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598024.png)
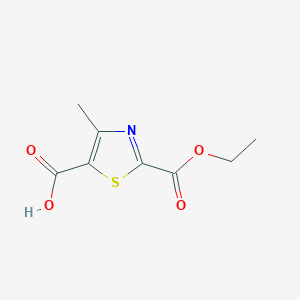
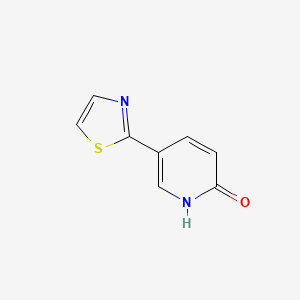
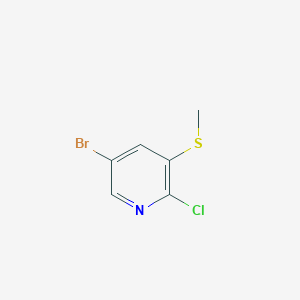
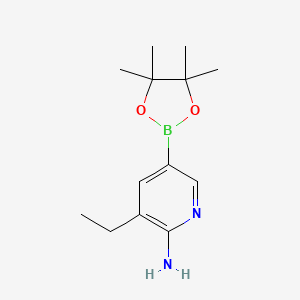
![ethyl N-[({2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}carbamoyl)carbonyl]ethanehydrazonate](/img/structure/B6598062.png)

![2-azabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B6598091.png)
![bicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B6598092.png)
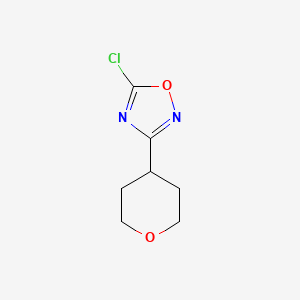
![2-[(1-carboxyethyl)amino]propanoic acid](/img/structure/B6598112.png)